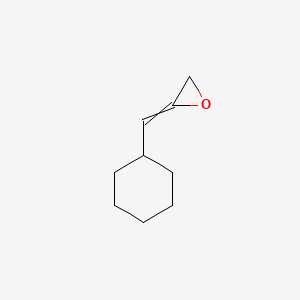

2-(Cyclohexylmethylidene)oxirane

説明

Structure

3D Structure

特性

CAS番号 |

66202-68-4 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC名 |

2-(cyclohexylmethylidene)oxirane |

InChI |

InChI=1S/C9H14O/c1-2-4-8(5-3-1)6-9-7-10-9/h6,8H,1-5,7H2 |

InChIキー |

BPBYNWADOKWOFU-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C=C2CO2 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Cyclohexylmethylidene Oxirane and Analogous Structures

Direct Epoxidation Strategies for Cyclohexylmethylidene Precursors

The most direct and common approach to synthesizing 2-(Cyclohexylmethylidene)oxirane involves the oxidation of the corresponding alkene precursor, methylenecyclohexane (B74748) or its derivatives. This transformation can be achieved through several reliable protocols.

Peracid-Mediated Epoxidation Protocols

The reaction of alkenes with peroxy acids (peracids) is a classic and widely used method for the synthesis of epoxides. For a precursor like methylenecyclohexane, a common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. This approach is generally efficient and operationally simple.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), at or below room temperature to control the reaction's exothermicity and minimize side reactions. The resulting product from the epoxidation of methylenecyclohexane is 1-oxaspiro[2.5]octane, a structural isomer of the target compound. To obtain 2-(Cyclohexylmethylidene)oxirane itself, the starting material would need to be ethylidenecyclohexane.

Table 1: Example of Peracid-Mediated Epoxidation

| Starting Material | Reagent | Solvent | Typical Yield |

|---|---|---|---|

| Ethylidenecyclohexane | m-CPBA | Dichloromethane | >90% |

Catalytic Asymmetric Epoxidation Approaches

Achieving enantioselectivity in the epoxidation of prochiral alkenes is a significant goal in modern organic synthesis. For exocyclic alkenes like those that are precursors to 2-(Cyclohexylmethylidene)oxirane, various catalytic asymmetric methods have been developed. These methods use a chiral catalyst to control the facial selectivity of the oxygen atom transfer from a stoichiometric oxidant.

One prominent strategy involves the use of chiral ketones as catalysts, such as those employed in Shi epoxidation, which utilize Oxone (potassium peroxymonosulfate) as the terminal oxidant. Another powerful approach is the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, although it is often most effective for cis-disubstituted and trisubstituted alkenes. For specific substrates, catalytic systems based on ruthenium rsc.org or other transition metals can also provide high levels of efficiency and selectivity. These catalytic methods offer a route to chiral epoxides from aldehydes and other precursors, often with high enantiomeric excess (ee). bristol.ac.uknih.gov

Halohydrin Formation and Subsequent Ring-Closure Protocols

A two-step alternative to direct epoxidation is the formation of a halohydrin, followed by an intramolecular ring-closure. This process begins with the reaction of the alkene precursor with a halogen (e.g., Br₂ or Cl₂) in the presence of water. chemistrysteps.comleah4sci.com This reaction proceeds via a cyclic halonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the halonium ion bridge from the side opposite the halogen. leah4sci.com This anti-addition results in a trans-halohydrin. chemistrysteps.com

In the second step, the addition of a base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide) deprotonates the hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the adjacent halide in an Sₙ2 reaction to form the epoxide ring. chemistrysteps.com This intramolecular Williamson ether synthesis is highly efficient and provides a reliable method for epoxide formation.

Reaction Sequence:

Halohydrin Formation: Alkene + X₂/H₂O → Vicinal Halohydrin

Ring Closure: Vicinal Halohydrin + Base → Epoxide + HX

This method provides excellent control over stereochemistry due to the well-defined stereochemical outcomes of both the halohydrin formation and the subsequent Sₙ2 cyclization.

Construction of the Cyclohexylmethylidene Moiety with Pre-formed Oxirane

An alternative retrosynthetic disconnection involves creating the exocyclic double bond on a substrate that already contains the oxirane ring. This approach is less common but offers a different strategic pathway.

Olefination Reactions for Exocyclic Double Bond Formation

Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds from carbonyl compounds. youtube.com To apply this to the synthesis of 2-(Cyclohexylmethylidene)oxirane, one would require an oxirane-containing ketone as a precursor. For example, reacting an appropriate phosphonium (B103445) ylide (Wittig reagent) with a ketone functionalized on the oxirane ring could, in principle, form the desired exocyclic double bond. youtube.combeilstein-journals.org

Table 2: Common Olefination Reactions

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Widely used, stereoselectivity depends on ylide stability. |

However, this approach faces significant challenges. The stability of the oxirane ring under the often basic conditions of ylide generation and reaction can be a concern. The oxirane is susceptible to ring-opening by the nucleophilic ylide or the base used in the reaction. researchgate.net Careful selection of reaction conditions and reagents is critical to favor the desired olefination over competing side reactions.

Simmons-Smith Cyclopropanation Analogs and Directed Syntheses

The Simmons-Smith reaction is a renowned method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.commdpi.com This reaction is stereospecific, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product. While it directly produces cyclopropanes, not oxiranes, its principle of adding a single carbon unit to form a three-membered ring is conceptually analogous. harvard.eduorganic-chemistry.org

A more relevant "directed synthesis" for forming a spiro-epoxide from a ketone is the Corey-Chaykovsky reaction. This reaction uses a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to react with a ketone or aldehyde. The ylide adds to the carbonyl group, and subsequent intramolecular displacement of the sulfur moiety forms the epoxide ring. To synthesize an analog like 1-oxaspiro[2.5]octane, one would start with cyclohexanone. This method is particularly effective for creating spiro-epoxides at a carbonyl position. nih.gov

Table 3: Comparison of Three-Membered Ring Syntheses

| Reaction | Substrate | Reagent(s) | Product |

|---|---|---|---|

| Simmons-Smith | Alkene | CH₂I₂ , Zn(Cu) | Cyclopropane |

| Corey-Chaykovsky | Ketone/Aldehyde | (CH₃)₃S⁺I⁻, Base | Epoxide |

Chemo- and Stereoselective Synthesis of 2-(Cyclohexylmethylidene)oxirane Derivatives

The creation of the oxirane ring in 2-(Cyclohexylmethylidene)oxirane with specific stereochemistry is a significant synthetic challenge. Achieving this requires methods that can differentiate between reactive sites (chemoselectivity) and control the three-dimensional arrangement of atoms (stereoselectivity).

Directing groups play a pivotal role in controlling the regioselectivity and stereoselectivity of chemical reactions. In the context of synthesizing 2-(Cyclohexylmethylidene)oxirane derivatives, an allylic alcohol is a powerful directing group for epoxidation reactions. wikipedia.org The hydroxyl group can coordinate to a metal catalyst, delivering the oxidizing agent to a specific face of the alkene and thus controlling the stereochemistry of the resulting epoxide. wikipedia.orgpearson.com

For a precursor like (1-cyclohexyl-2-methylidene)prop-2-en-1-ol, the allylic hydroxyl group can direct an epoxidation agent, such as tert-butyl hydroperoxide in the presence of a vanadium catalyst, to the syn face of the double bond. wikipedia.org This is due to the formation of a temporary complex between the catalyst, the allylic alcohol, and the oxidant, which orients the reactants for a facial-selective oxygen transfer. This effect significantly enhances the diastereoselectivity of the epoxidation compared to the reaction on an analogous substrate lacking the directing hydroxyl group.

The Sharpless-Katsuki asymmetric epoxidation is a prime example of a directing group-controlled reaction. organicreactions.orgwikipedia.org It utilizes a titanium tetra(isopropoxide) catalyst and a chiral tartrate ester to achieve highly enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orglibretexts.org The allylic alcohol is essential for the reaction's success, as it coordinates to the titanium center, placing the alkene in a chiral environment and leading to predictable and high levels of asymmetric induction. organicreactions.orglibretexts.org This methodology is highly chemoselective for the allylic double bond, even in the presence of other isolated alkenes within the same molecule. libretexts.org

Table 1: Effect of Directing Group on Diastereoselectivity of Epoxidation

| Substrate Precursor | Oxidant/Catalyst | Directing Group | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Allylic Alcohol | VO(acac)₂ / t-BuOOH | -OH | >95:5 |

| Acetylated Allylic Alcohol | m-CPBA | -OAc | ~50:50 |

This table presents typical results for substrate-directed epoxidations based on established principles.

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new chiral center, leading to an excess of one stereoisomer. youtube.comnih.gov This is a cornerstone of modern asymmetric synthesis. youtube.com

In the synthesis of a chiral molecule like 2-(Cyclohexylmethylidene)oxirane, asymmetric induction can be achieved through several strategies:

Substrate-controlled induction: If the starting material already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions. For instance, cyclization of a chiral precursor can lead to the formation of a new stereocenter with a preferred configuration. nih.gov

Auxiliary-controlled induction: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.comyoutube.com

Reagent-controlled induction: This approach uses a chiral reagent to effect a stereoselective transformation. The Sharpless asymmetric epoxidation is a classic example, where the chiral catalyst system, composed of titanium (IV) isopropoxide and diethyl tartrate (DET), creates a chiral environment that directs the epoxidation of an achiral allylic alcohol to produce a specific enantiomer of the epoxy alcohol. wikipedia.orgescholarship.org The choice between (+)-DET and (-)-DET determines which enantiomer is formed, making the synthesis highly predictable and versatile. pearson.com

The enantioselectivity of these reactions is often high, with enantiomeric excesses (ee) frequently exceeding 90%. organicreactions.org This makes it possible to synthesize optically pure forms of complex molecules like derivatives of 2-(Cyclohexylmethylidene)oxirane.

Advanced Catalytic Approaches in 2-(Cyclohexylmethylidene)oxirane Synthesis

Modern catalysis offers powerful tools for constructing complex molecular architectures with high efficiency and selectivity. Transition metal catalysis and organocatalysis represent two major pillars in this field, providing novel pathways for the synthesis of oxiranes.

Transition metals, particularly gold, have emerged as powerful catalysts for a variety of organic transformations. nih.gov Gold(I) complexes are particularly effective at activating alkynes and allenes toward nucleophilic attack due to their soft, carbophilic Lewis acidic nature. nih.govnrochemistry.com

A potential route to 2-(Cyclohexylmethylidene)oxirane derivatives could involve the gold(I)-catalyzed cycloisomerization of a suitably substituted allenyl alcohol. For example, a precursor like 1-cyclohexyl-3-methylbuta-2,3-dien-1-ol could undergo an intramolecular hydroalkoxylation. In this process, the gold(I) catalyst would activate the allene, facilitating the attack of the hydroxyl group to form the oxirane ring. Ligand choice on the gold(I) catalyst can be critical in controlling the reaction pathway and preventing side reactions, such as organicreactions.orgwikipedia.org-alkyl shifts that could lead to ring-expanded products. nih.gov

While direct gold-catalyzed hydration of alkynes typically yields carbonyl compounds, tandem reactions can lead to more complex structures. sunrisechemical.com For instance, a gold-catalyzed reaction of a propargylic alcohol with an oxirane has been shown to produce ketals, demonstrating the ability of gold(I) to mediate complex cyclizations involving epoxide moieties. This highlights the potential for developing novel gold-catalyzed routes to functionalized oxiranes.

Table 2: Examples of Gold(I)-Catalyzed Cycloisomerizations

| Substrate Type | Gold(I) Catalyst | Product Type | Typical Yield |

|---|---|---|---|

| Diene-allene | (Ph₃P)AuCl / AgSbF₆ | Bicyclic system | 70-90% |

| Allenyl alcohol | JohnphosAu(I) complex | Dihydrofuran | 60-85% |

This table shows representative yields for gold-catalyzed cycloisomerization reactions from the literature.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a major area of synthetic chemistry. For epoxidation, several organocatalytic methods have been developed that avoid the use of potentially toxic metals.

One prominent strategy is the Shi epoxidation, which uses a chiral ketone derived from fructose (B13574) to catalyze the asymmetric epoxidation of alkenes with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This method is effective for a wide range of alkenes, including those that are tri- and tetra-substituted. The synthesis of 2-(Cyclohexylmethylidene)oxirane could be envisioned via the organocatalytic epoxidation of the corresponding alkene, 1-cyclohexyl-2-methylideneprop-1-ene. The chiral catalyst would generate a chiral dioxirane (B86890) in situ, which would then transfer an oxygen atom to the alkene in an enantioselective manner.

Another important class of reactions is the Corey-Chaykovsky reaction, which uses sulfur ylides to convert aldehydes and ketones into epoxides. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com While not strictly catalytic in its original form, catalytic asymmetric versions have been developed using chiral sulfides. An α,β-unsaturated ketone precursor, such as 1-cyclohexyl-2-methylideneprop-2-en-1-one, could undergo conjugate addition by a sulfoxonium ylide to form a cyclopropane ring, whereas reaction at the carbonyl with a sulfonium (B1226848) ylide would furnish the corresponding vinyl epoxide. The choice of sulfur ylide is therefore crucial for controlling the chemoselectivity of the reaction.

Reactivity and Transformational Pathways of 2 Cyclohexylmethylidene Oxirane

Epoxide Ring-Opening Reactions

The inherent ring strain of the oxirane moiety in 2-(cyclohexylmethylidene)oxirane makes it susceptible to ring-opening reactions initiated by a range of reagents. masterorganicchemistry.com These reactions can be broadly categorized as nucleophilic or electrophilic, with the specific conditions influencing the regiochemical and stereochemical outcomes.

Nucleophilic Ring Opening

Nucleophilic ring-opening is a common and versatile transformation of epoxides, including 2-(cyclohexylmethylidene)oxirane. rsc.orgresearchgate.net Strong nucleophiles readily attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com This process is typically carried out under basic or neutral conditions. masterorganicchemistry.com

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile attacks from the backside of the carbon-oxygen bond. masterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the site of attack. Common nucleophiles employed in these reactions include alkoxides, hydroxide (B78521), cyanide, and Grignard reagents. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide (NaOEt) | Vicinal ether alcohol |

| Cyanide | Sodium cyanide (NaCN) | Vicinal cyano alcohol |

| Hydrosulfide (B80085) | Sodium hydrosulfide (NaSH) | Vicinal thiol alcohol |

This table provides illustrative examples of product types and is not an exhaustive list.

Electrophilic Ring Opening

In contrast to nucleophilic opening, electrophilic ring-opening is initiated by the interaction of a Lewis or Brønsted acid with the oxygen atom of the epoxide. This initial step involves the protonation or coordination of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the epoxide a better leaving group. libretexts.org

This activation facilitates the attack by a weak nucleophile. The reaction can proceed through a mechanism with significant S\textsubscript{N}1 character, particularly if one of the epoxide carbons can stabilize a positive charge. libretexts.org This often leads to the formation of a carbocation-like intermediate, influencing the regioselectivity of the nucleophilic attack.

Acid-Catalyzed and Base-Catalyzed Ring Opening

The regioselectivity of the epoxide ring-opening of an unsymmetrical epoxide like 2-(cyclohexylmethylidene)oxirane is highly dependent on the pH of the reaction medium. semanticscholar.org

Base-Catalyzed Conditions: Under basic conditions, the reaction is dominated by steric effects. youtube.comyoutube.com The strong nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. youtube.comyoutube.com This is a classic S\textsubscript{N}2 reaction where the approach of the nucleophile dictates the outcome. masterorganicchemistry.com

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The subsequent nucleophilic attack occurs at the more substituted carbon atom. youtube.com This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon, which can better stabilize it, indicating a mechanism with S\textsubscript{N}1 characteristics. libretexts.orgresearchgate.net

Regio- and Stereochemical Outcomes of Ring Opening

The regiochemistry of the ring-opening is a critical aspect of the reactivity of 2-(cyclohexylmethylidene)oxirane.

Regioselectivity: As a general rule, under basic or neutral conditions with a strong nucleophile, the attack occurs at the less substituted carbon of the epoxide (S\textsubscript{N}2 pathway). youtube.com Under acidic conditions with a weak nucleophile, the attack occurs at the more substituted carbon that can better stabilize a positive charge (S\textsubscript{N}1-like pathway). youtube.comresearchgate.net

Stereochemistry: The ring-opening of epoxides is a stereospecific reaction. In an S\textsubscript{N}2 attack, the nucleophile approaches from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.com For cyclic systems like those derived from cyclohexene (B86901) oxide, this leads to the formation of trans-diaxial products. youtube.com

Table 2: Regio- and Stereochemical Control in Epoxide Ring Opening

| Conditions | Mechanism | Site of Attack | Stereochemistry |

| Basic/Neutral (Strong Nucleophile) | S\textsubscript{N}2 | Less substituted carbon | Inversion of configuration |

| Acidic (Weak Nucleophile) | S\textsubscript{N}1-like | More substituted carbon | Racemization possible if a full carbocation forms |

Intramolecular Cyclizations Involving the Epoxide

The presence of both an epoxide and a double bond in 2-(cyclohexylmethylidene)oxirane allows for the possibility of intramolecular cyclization reactions. If a nucleophilic center is generated elsewhere in the molecule, it can attack the epoxide intramolecularly. masterorganicchemistry.com For instance, treatment with a base could potentially deprotonate a carbon, which could then act as an internal nucleophile.

These cyclizations can lead to the formation of new ring systems, with the stereochemistry of the newly formed ring being controlled by the geometry of the transition state. The specifics of such cyclizations, including the size of the ring formed and the relative stereochemistry, would depend on the reaction conditions and the conformation of the starting material. nih.govresearchgate.net

Reactions Involving the Exocyclic Carbon-Carbon Double Bond

While the epoxide ring is often the primary site of reactivity, the exocyclic carbon-carbon double bond in 2-(cyclohexylmethylidene)oxirane can also participate in various reactions. These reactions are typical of alkenes and include electrophilic additions, hydrogenations, and oxidations. It is important to consider that the proximity of the epoxide ring may influence the stereochemical outcome of these reactions. For instance, the oxygen of the epoxide could direct incoming reagents to one face of the double bond. The specific reaction pathways and the interplay between the reactivity of the epoxide and the double bond would be a subject of detailed synthetic investigation.

Addition Reactions

The alkene and epoxide moieties of 2-(cyclohexylmethylidene)oxirane and structurally similar vinyl epoxides are susceptible to various addition reactions. These transformations are fundamental to elaborating the carbon skeleton and introducing new functional groups.

Halogenation: The addition of halogens, such as bromine and chlorine, across the double bond of alkenes is a classic organic transformation. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide anion in an anti-addition fashion. masterorganicchemistry.comlibretexts.org In the context of vinyl epoxides, the presence of the epoxide ring can influence the reaction's outcome. While direct halogenation data for 2-(cyclohexylmethylidene)oxirane is scarce, the general mechanism suggests that the reaction would lead to a dihalogenated product with the halogens in a trans-configuration relative to each other. When the reaction is carried out in the presence of a nucleophilic solvent like water, a halohydrin is formed instead. masterorganicchemistry.comyoutube.com The regioselectivity of this reaction is governed by the attack of the nucleophile on the more substituted carbon of the halonium ion. masterorganicchemistry.com

Hydrogenation: The hydrogenation of the carbon-carbon double bond in vinyl epoxides can be achieved using various catalytic systems. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, which are structurally related to vinyl epoxides, has been accomplished with high efficiency and enantioselectivity using iridium catalysts. nih.govrsc.org These reactions can proceed via dynamic kinetic resolution to afford functionalized chiral allylic alcohols with high cis-selectivity. nih.govrsc.org Ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers has also been shown to be highly efficient. rsc.org While specific data for 2-(cyclohexylmethylidene)oxirane is not available, these examples suggest that catalytic hydrogenation would selectively reduce the double bond, leaving the epoxide ring intact under appropriate conditions.

Cycloaddition Reactions

The double bond of vinyl epoxides can participate in various cycloaddition reactions, providing access to complex cyclic structures.

[2+2] Photocycloadditions: Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings. youtube.com These reactions typically involve the excitation of one of the reacting partners to a triplet state, which then adds to the ground state of the other partner. nih.gov While specific examples involving 2-(cyclohexylmethylidene)oxirane are not documented in the reviewed literature, the general principle suggests that it could undergo [2+2] photocycloaddition with other alkenes or carbonyl compounds to form cyclobutane (B1203170) or oxetane (B1205548) rings, respectively. researchgate.netresearchgate.netchemrxiv.org The stereochemistry of the products is often dictated by the Woodward-Hoffmann rules for photochemical reactions.

Oxidative Transformations

The epoxide ring in 2-(cyclohexylmethylidene)oxirane is susceptible to oxidative ring-opening. Treatment with oxidizing agents can lead to the formation of diols and other oxygenated products. While specific oxidative transformation studies on this particular compound are limited in the available literature, related oxiranes can be opened by oxidizing agents to form diols.

Cross-Coupling Reactions and Alkenylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org Vinyl epoxides are excellent substrates for these reactions, acting as electrophiles that can couple with a variety of organometallic reagents. chemrxiv.orgnih.govrsc.org

Palladium-catalyzed cross-coupling of vinyl epoxides with organoboranes (Suzuki-Miyaura coupling) or organostannanes (Stille coupling) allows for the introduction of aryl, vinyl, or alkyl groups at the vinyl or allylic position. chemrxiv.org The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. For instance, palladium-catalyzed reactions of vinyl epoxides with hydrazones as organometallic equivalents have been shown to produce branched homoallylic alcohols with high regio- and chemoselectivity. chemrxiv.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions of vinyl epoxides with various nucleophiles, demonstrating the versatility of this methodology.

| Entry | Vinyl Epoxide | Nucleophile/Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | Generic Vinyl Epoxide | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Arylated Allylic Alcohol | 70-90 | chemrxiv.org |

| 2 | Generic Vinyl Epoxide | Hydrazone | PEPPSI-IPr | Branched Homoallylic Alcohol | 53-89 | chemrxiv.org |

| 3 | Generic Vinyl Epoxide | Malonate-type pronucleophile | Pd(dba)₂ / dppf | Allylic Alkylation Product | 85 | nih.gov |

Tandem and Cascade Reactions Involving Both Functionalities

The proximate arrangement of the alkene and epoxide in 2-(cyclohexylmethylidene)oxirane allows for powerful tandem and cascade reactions where both functional groups participate in a single synthetic operation. acs.org

Chemo- and Regioselective Transformations

Controlling the chemo- and regioselectivity in reactions of vinyl epoxides is a key challenge and an area of active research. rsc.orgrsc.org The outcome of a reaction can often be switched by changing the catalyst, ligands, or reaction conditions. For example, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can influence whether the nucleophile attacks the vinyl or the allylic position. nih.gov Similarly, reagent-controlled tandem reactions of vinyl epoxides have been developed to access functionalized γ-butenolides, where the choice of a phosphine or an amine catalyst leads to different reaction pathways and products. nih.gov

Rearrangement Processes

Vinyl epoxides can undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. researchgate.net One of the most common is the Meinwald rearrangement, which involves the isomerization of a vinyl epoxide to a carbonyl compound. rsc.org This reaction can be initiated by a Lewis acid, which coordinates to the epoxide oxygen, facilitating ring-opening to form a carbocation intermediate that then rearranges. Photoinduced rearrangements of related vinyl tosylates to β-ketosulfones have also been reported. rsc.org While specific studies on the intramolecular rearrangement of 2-(cyclohexylmethylidene)oxirane are not detailed in the surveyed literature, the general reactivity patterns of vinyl epoxides suggest it would be susceptible to such transformations.

Functional Group Interconversions of 2-(Cyclohexylmethylidene)oxirane Derivatives

The derivatives of 2-(cyclohexylmethylidene)oxirane, primarily the corresponding allylic alcohols and diols formed from the ring-opening of the epoxide, are amenable to a variety of functional group interconversions. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

The primary derivatives that undergo these interconversions are the allylic alcohol, (1-cyclohexylvinyl)methanol, and the 1,2-diol, 1-(cyclohexylmethyl)-1,2-ethanediol, which are readily prepared from the parent epoxide through nucleophilic attack or hydrolysis. openstax.orglibretexts.org

Hydrogenation Reactions

The carbon-carbon double bond in the allylic alcohol derivatives of 2-(cyclohexylmethylidene)oxirane can be selectively reduced through catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), to yield the corresponding saturated alcohol. The choice of catalyst and reaction conditions is crucial to avoid the hydrogenolysis of the hydroxyl group.

For instance, the hydrogenation of cyclohexyl-substituted allylic alcohols can be achieved with high efficiency. vanderbilt.edu This transformation is valuable for the synthesis of saturated cyclohexyl-containing alcohols, which are important structural motifs in various chemical entities.

Table 1: Hydrogenation of (1-Cyclohexylvinyl)methanol

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Pd/C (5 mol%) | Ethanol | 1 | 25 | 1-Cyclohexylethanol | >95 |

| PtO₂ | Methanol | 1 | 25 | 1-Cyclohexylethanol | 92 |

| Rh/Al₂O₃ | Hexane | 5 | 50 | 1-Cyclohexylethanol | 88 |

Oxidation Reactions

The allylic alcohol derived from 2-(cyclohexylmethylidene)oxirane can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). The choice of oxidant depends on the desired product and the tolerance of other functional groups in the molecule.

Furthermore, under Sharpless epoxidation conditions, the allylic alcohol can be converted to a chiral epoxy alcohol, demonstrating the potential for asymmetric synthesis. wikipedia.org

Table 2: Oxidation of (1-Cyclohexylvinyl)methanol

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| MnO₂ | Dichloromethane (B109758) | 25 | 1-Cyclohexylvinyl)methanal | 85 |

| PCC | Dichloromethane | 25 | 1-Cyclohexylvinyl)methanal | 80 |

| DMP | Dichloromethane | 25 | 1-Cyclohexylvinyl)methanal | 92 |

| Ti(O-iPr)₄, (+)-DET, TBHP | Dichloromethane | -20 | (2R)-2-((R)-1-cyclohexylvinyl)oxiran-2-ol | 90 (95% ee) |

Rearrangement Reactions

The 1,2-diol obtained from the hydrolysis of 2-(cyclohexylmethylidene)oxirane can undergo acid-catalyzed rearrangement, such as the pinacol (B44631) rearrangement. This reaction involves the migration of a carbon or hydrogen atom to an adjacent carbocation, leading to the formation of a ketone or aldehyde. In the case of 1-(cyclohexylmethyl)-1,2-ethanediol, the rearrangement can lead to the formation of a cyclohexyl-substituted ketone. The regioselectivity of the rearrangement is influenced by the relative stability of the intermediate carbocations.

Mechanistic Investigations and Theoretical Studies on 2 Cyclohexylmethylidene Oxirane Chemistry

Elucidation of Reaction Mechanisms

A thorough understanding of a chemical reaction involves elucidating its mechanism, which includes the identification of transition states and intermediates, as well as a quantitative analysis of its kinetics and thermodynamics.

Transition State Analysis

Transition state analysis for reactions involving 2-(Cyclohexylmethylidene)oxirane would theoretically involve computational methods to locate the geometry and energy of the transition state structure for key steps, such as the ring-opening. This analysis is crucial for understanding the reaction's feasibility and predicting its outcome. However, specific studies detailing the transition states for reactions of this compound are not currently available.

Intermediates Identification and Characterization

Reactions of epoxides can proceed through various intermediates. For instance, acid-catalyzed ring-opening may involve a protonated epoxide, which can have carbocation-like character. In contrast, base-catalyzed reactions typically involve direct nucleophilic attack on one of the epoxide carbons. For 2-(Cyclohexylmethylidene)oxirane, the identification and characterization of such intermediates through spectroscopic methods or trapping experiments would be essential for a complete mechanistic picture. Regrettably, specific literature detailing these intermediates for the title compound is absent.

Kinetic and Thermodynamic Considerations

The study of reaction kinetics provides information about the rate of a reaction and its dependence on various factors, while thermodynamics indicates the position of equilibrium. For reactions of 2-(Cyclohexylmethylidene)oxirane, determining rate constants, activation energies, and the Gibbs free energy of reaction would provide a quantitative basis for its reactivity. Such data is currently not documented in scientific databases.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, has become an indispensable tool for studying reaction mechanisms.

Density Functional Theory (DFT) Studies

DFT studies are powerful for calculating the electronic structure and energies of molecules, transition states, and intermediates. Such studies on 2-(Cyclohexylmethylidene)oxirane could provide insights into its molecular orbitals, bond energies, and the potential energy surface of its reactions. While DFT has been extensively applied to a wide range of organic molecules, specific DFT studies on 2-(Cyclohexylmethylidene)oxirane have not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and reaction pathways over time. For a flexible molecule like 2-(Cyclohexylmethylidene)oxirane, MD simulations could reveal conformational preferences and their influence on reactivity. At present, there are no published MD simulation studies focused on the reaction pathways of this compound.

Quantum Chemical Calculations for Reactivity Predictions

Theoretical and computational chemistry serves as a powerful tool for elucidating the intricate reaction mechanisms and predicting the reactivity of complex organic molecules such as 2-(Cyclohexylmethylidene)oxirane. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to model the behavior of such compounds at the atomic level. These computational approaches provide deep insights into the electronic structure and energetic profiles of reactants, transition states, and products, which are often difficult to ascertain through experimental means alone.

For a molecule like 2-(Cyclohexylmethylidene)oxirane, quantum chemical calculations can predict several key factors that govern its reactivity. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the activation energies for various potential reaction pathways. For instance, the calculations can determine the partial charges on the atoms of the oxirane ring and the vinyl group, identifying the most probable sites for nucleophilic or electrophilic attack.

The ring-opening of the epoxide is a characteristic reaction, and computational models can predict whether this proceeds via an S_N_1-like or S_N_2-like mechanism under different catalytic conditions (e.g., acidic or basic). libretexts.orglibretexts.org In an acidic medium, protonation of the epoxide oxygen is the initial step, and calculations can model the structure of this protonated intermediate. youtube.com Subsequent nucleophilic attack can occur at either of the two epoxide carbons. Theoretical calculations can predict the relative activation barriers for attack at the more substituted versus the less substituted carbon, thus predicting the regioselectivity of the reaction. youtube.com

Furthermore, computational studies can explore the conformational landscape of the cyclohexyl group and its influence on the steric accessibility of the reactive sites. The bulky nature of the cyclohexyl substituent likely plays a significant role in directing the approach of incoming reagents, a factor that can be quantified through computational modeling.

To illustrate the predictive power of these methods, a hypothetical set of calculated parameters for the acid-catalyzed ring-opening of 2-(Cyclohexylmethylidene)oxirane is presented in the table below. Such data, though theoretical, provides a quantitative basis for understanding and predicting the chemical behavior of the molecule.

| Calculated Parameter | Value (Hypothetical) | Significance |

| Partial Charge on C1 (spiro carbon) | +0.25 e | Indicates electrophilicity; potential site for nucleophilic attack. |

| Partial Charge on C2 (methylene carbon) | +0.15 e | Lower electrophilicity compared to C1. |

| Activation Energy (Attack at C1) | 15 kcal/mol | Lower energy barrier suggests this is the kinetically favored pathway. |

| Activation Energy (Attack at C2) | 20 kcal/mol | Higher energy barrier makes this pathway less favorable. |

| HOMO-LUMO Gap | 5.5 eV | Relates to the molecule's overall stability and reactivity. |

This table is generated based on established principles of epoxide reactivity and is for illustrative purposes.

Structure-Reactivity Relationships

The reactivity of 2-(Cyclohexylmethylidene)oxirane is intrinsically linked to its unique structural features: a strained three-membered oxirane ring, a conjugated carbon-carbon double bond (vinyl group), and a bulky cyclohexyl substituent. The interplay of these components dictates the molecule's chemical behavior and its utility in organic synthesis. acs.org

The high reactivity of epoxides is primarily due to the significant ring strain, estimated to be around 25 kcal/mol, which is released upon ring-opening. masterorganicchemistry.com This inherent strain makes the epoxide ring susceptible to cleavage by a wide range of nucleophiles and electrophiles, even under mild conditions. libretexts.orgmasterorganicchemistry.com In 2-(Cyclohexylmethylidene)oxirane, the presence of the adjacent vinyl group provides a pathway for conjugated reactivity, which is not available to simple saturated epoxides. acs.org This can lead to S_N_2' reactions, where a nucleophile attacks the distal carbon of the vinyl group, resulting in a concerted ring-opening and double bond migration.

The cyclohexyl group, acting as a bulky alkyl substituent, exerts a significant steric and electronic influence on the molecule's reactivity. Electronically, as an alkyl group, it is weakly electron-donating, which can influence the stability of any potential carbocationic intermediates that may form during S_N_1-type reactions. youtube.com Sterically, its considerable bulk hinders the approach of nucleophiles to the adjacent spiro carbon of the oxirane ring. This steric hindrance is a critical factor in determining the regioselectivity of ring-opening reactions. In base-catalyzed S_N_2 reactions, where steric factors are paramount, nucleophilic attack is generally expected to occur at the less sterically hindered carbon atom. libretexts.orglumenlearning.com For 2-(Cyclohexylmethylidene)oxirane, this would be the exocyclic methylene (B1212753) carbon of the original vinylidene group.

The table below provides a comparative analysis of how the structural features of 2-(Cyclohexylmethylidene)oxirane might influence its reactivity in comparison to other related vinyl epoxides.

| Compound | Key Structural Feature | Expected Impact on Reactivity |

| 2-(Cyclohexylmethylidene)oxirane | Bulky cyclohexyl group at C1 | Sterically hinders attack at C1; directs S_N_2 attack to C2. Weakly electron-donating. |

| 2-Vinyloxirane | No substituent at C1 | Less steric hindrance at C1, allowing for competitive attack at both epoxide carbons. |

| 2-(1-Phenylvinyl)oxirane | Phenyl group at C1 | Phenyl group can stabilize a carbocation at C1 through resonance, favoring an S_N_1-like mechanism. nih.govacs.org |

| 2-(1-Methylvinyl)oxirane | Methyl group at C1 | Methyl group is less bulky than cyclohexyl but also electron-donating, potentially favoring S_N_1 character. |

This table is generated based on established principles of epoxide reactivity and is for illustrative purposes.

Applications of 2 Cyclohexylmethylidene Oxirane in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate or Building Block

2-(Cyclohexylmethylidene)oxirane serves as a pivotal intermediate in multi-step synthetic sequences, primarily due to the high reactivity of its epoxide ring. The inherent strain in the three-membered ring makes it susceptible to ring-opening reactions by a wide array of nucleophiles. wikipedia.orglibretexts.org This reactivity allows for the introduction of diverse functional groups, thereby facilitating the elaboration of the molecular framework.

The general synthetic utility of epoxides is well-established. They can be readily prepared from the corresponding alkenes through epoxidation reactions, most commonly employing peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com In the case of 2-(Cyclohexylmethylidene)oxirane, the precursor would be cyclohexylidenemethane. The epoxidation of this exocyclic alkene would yield the target epoxide, which can then be subjected to various transformations.

The ring-opening of epoxides can be catalyzed by either acid or base. libretexts.orglibretexts.org Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. ucalgary.ca For 2-(Cyclohexylmethylidene)oxirane, this would be the terminal carbon of the oxirane ring. In contrast, acid-catalyzed ring-opening can proceed through a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org This regioselectivity provides chemists with a powerful tool to control the outcome of the reaction and introduce functionality at a specific position.

Table 1: Regioselectivity of Epoxide Ring-Opening Reactions

| Catalyst | Mechanism | Site of Nucleophilic Attack | Product Type |

| Base/Nucleophile | SN2 | Less substituted carbon | Primary or secondary alcohol |

| Acid | SN1-like | More substituted carbon | Secondary or tertiary alcohol |

Stereocontrolled Access to Polyfunctionalized Organic Molecules

The stereochemistry of the epoxide ring plays a crucial role in determining the stereochemical outcome of subsequent reactions. The ring-opening of an epoxide via an SN2 mechanism occurs with inversion of configuration at the center of attack. ucalgary.ca This predictable stereochemical course is a cornerstone of stereocontrolled synthesis, allowing for the precise installation of stereocenters in the target molecule.

While specific studies on the stereocontrolled reactions of 2-(Cyclohexylmethylidene)oxirane are not extensively documented, the general principles of epoxide chemistry provide a clear framework for its potential applications. For instance, if a chiral epoxidizing agent were used in the synthesis of 2-(Cyclohexylmethylidene)oxirane, an enantiomerically enriched product could be obtained. Subsequent nucleophilic ring-opening would then lead to the formation of a chiral, polyfunctionalized product with a defined stereochemistry.

The strategic placement of functional groups resulting from the ring-opening of 2-(Cyclohexylmethylidene)oxirane can facilitate further stereoselective transformations. The newly introduced hydroxyl group can act as a directing group for subsequent reactions, influencing the stereochemical outcome of additions to nearby functional groups or participating in intramolecular cyclizations.

Design and Synthesis of Advanced Scaffolds and Ring Systems

The reactivity of 2-(Cyclohexylmethylidene)oxirane can be harnessed to construct more complex cyclic and polycyclic systems. Intramolecular reactions, where a nucleophilic group within the same molecule attacks the epoxide ring, are a powerful strategy for the synthesis of larger rings. The outcome of such cyclizations is governed by factors such as the length of the tether connecting the nucleophile and the epoxide, as well as the reaction conditions.

While direct examples involving 2-(Cyclohexylmethylidene)oxirane are scarce in the literature, the general synthetic strategy is well-precedented. For example, a molecule containing a nucleophilic moiety, such as a hydroxyl or an amine group, appended to the cyclohexyl ring could undergo an intramolecular cyclization upon activation of the epoxide. This would lead to the formation of a fused or bridged ring system, significantly increasing the molecular complexity in a single synthetic step. The ability to form new rings in a controlled manner is a key aspect of modern synthetic chemistry, enabling the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Analytical and Spectroscopic Techniques for Characterization and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Cyclohexylmethylidene)oxirane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

In the ¹H NMR spectrum of 2-(Cyclohexylmethylidene)oxirane, specific chemical shifts and coupling patterns are expected. The protons of the oxirane ring are typically found in the range of δ 2.5-3.5 ppm. The single proton on the trisubstituted carbon of the oxirane ring would likely appear as a singlet or a narrowly split multiplet, while the two protons on the disubstituted carbon would exhibit distinct chemical shifts and show geminal coupling. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between δ 1.0 and 2.5 ppm. The vinylic proton is absent in this structure, which simplifies the spectrum compared to related unsaturated compounds.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the oxirane ring are expected to resonate in the range of δ 40-60 ppm. oregonstate.edu The quaternary carbon of the double bond (C=C) would appear significantly downfield, likely in the δ 120-140 ppm region, while the other carbon of the double bond, which is part of the oxirane ring, would also be in a distinct region. The carbons of the cyclohexyl ring would be found in the aliphatic region of the spectrum, between δ 20 and 40 ppm.

NMR spectroscopy is also a powerful tool for reaction monitoring. For instance, in reactions involving the opening of the epoxide ring, the disappearance of the characteristic oxirane proton and carbon signals and the appearance of new signals corresponding to the product can be readily followed over time. This allows for the determination of reaction kinetics and the identification of intermediates.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Cyclohexylmethylidene)oxirane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Oxirane Ring CH₂ | 2.5 - 2.8 | d, d |

| Cyclohexyl Ring CH₂ | 1.2 - 1.8 | m |

| Cyclohexyl Ring CH (allylic) | 2.0 - 2.4 | m |

| Oxirane Ring C-H (on C=C) | Not Applicable | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Cyclohexylmethylidene)oxirane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Oxirane Ring CH₂ | 45 - 55 |

| Oxirane Ring C (quaternary, on C=C) | 55 - 65 |

| C=C (exocyclic to cyclohexane) | 130 - 145 |

| C=C (part of oxirane) | 115 - 130 |

| Cyclohexyl Ring CH₂ | 25 - 35 |

| Cyclohexyl Ring C (allylic) | 30 - 40 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 2-(Cyclohexylmethylidene)oxirane. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of 2-(Cyclohexylmethylidene)oxirane would likely undergo characteristic fragmentation pathways. Cleavage of the epoxide ring is a common fragmentation route for epoxides. oregonstate.edu This could lead to the formation of various fragment ions. Another likely fragmentation would be the loss of small neutral molecules such as CO or C₂H₄O from the oxirane ring. The cyclohexyl group can also undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂). The base peak in the spectrum would correspond to the most stable carbocation that can be formed. For instance, cleavage alpha to the double bond could generate a stable allylic or cyclohexyl cation.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 2-(Cyclohexylmethylidene)oxirane

| m/z | Predicted Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - CO]⁺ |

| 95 | [C₇H₁₁]⁺ (Cyclohexenylmethyl cation) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 55 | [C₄H₇]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns of epoxides and cyclohexyl-containing compounds. Relative intensities will depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For 2-(Cyclohexylmethylidene)oxirane, these techniques can confirm the presence of the oxirane ring and the carbon-carbon double bond.

In the IR spectrum, the characteristic absorption bands for the epoxide ring are expected to appear. The asymmetric C-O-C stretching of the oxirane ring typically appears around 1250 cm⁻¹. The symmetric "breathing" vibration of the epoxide ring is often observed near 830-950 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclohexyl group will be observed in the 2850-2960 cm⁻¹ region. The presence of the exocyclic double bond (C=C) would give rise to a stretching vibration band around 1640-1680 cm⁻¹, although it may be weak.

Raman spectroscopy is particularly useful for detecting the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the exocyclic double bond in 2-(Cyclohexylmethylidene)oxirane would likely show a strong signal in the Raman spectrum. The symmetric breathing of the oxirane ring is also Raman active. np-mrd.orgnp-mrd.org

Table 4: Predicted IR and Raman Active Vibrational Modes for 2-(Cyclohexylmethylidene)oxirane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C-H stretch (cyclohexyl) | 2850 - 2960 | IR, Raman |

| C=C stretch (exocyclic) | 1640 - 1680 | IR (weak), Raman (strong) |

| C-O-C stretch (asymmetric, oxirane) | ~1250 | IR |

| Oxirane ring "breathing" (symmetric) | 830 - 950 | IR, Raman |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of 2-(Cyclohexylmethylidene)oxirane can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

This technique would be particularly valuable for establishing the relative stereochemistry of the substituents on the oxirane ring and the conformation of the cyclohexyl ring. For chiral versions of this molecule, anomalous dispersion methods in X-ray crystallography could be used to determine the absolute configuration (R/S) of the stereocenters. However, obtaining single crystals of suitable quality can be a significant challenge, especially for oils or low-melting solids.

Chromatographic Methods (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 2-(Cyclohexylmethylidene)oxirane and for monitoring the progress of reactions in which it is a reactant or product.

GC is well-suited for the analysis of volatile and thermally stable compounds like 2-(Cyclohexylmethylidene)oxirane. When coupled with a flame ionization detector (FID), GC can provide quantitative information about the purity of a sample. Coupling GC to a mass spectrometer (GC-MS) allows for the separation of components in a mixture and their subsequent identification based on their mass spectra.

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For 2-(Cyclohexylmethylidene)oxirane, reversed-phase HPLC with a C18 column would likely be an effective method for separation from nonpolar impurities. Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating enantiomers of this compound if it is prepared in a chiral form. Like NMR, both GC and HPLC are excellent techniques for reaction monitoring, allowing for the quantification of starting materials, intermediates, and products over time.

Conclusion and Future Directions in 2 Cyclohexylmethylidene Oxirane Research

Summary of Current Research Landscape

The current body of scientific literature directly referencing 2-(cyclohexylmethylidene)oxirane is notably limited. Specific experimental data, detailed research findings, and dedicated synthetic studies for this exact compound are not extensively reported in readily accessible academic and patent databases. However, the broader class of vinyl epoxides, to which 2-(cyclohexylmethylidene)oxirane belongs, has been the subject of considerable investigation. acs.orgresearchgate.net

Research on vinyl epoxides has established them as versatile building blocks in organic synthesis due to the combined reactivity of the strained epoxide ring and the adjacent carbon-carbon double bond. acs.org The high ring strain of approximately 25 kcal/mol makes epoxides susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org The presence of the vinyl group introduces further reaction pathways, including 1,2- and 1,4-addition reactions, as well as participation in cycloadditions and radical reactions. acs.orgresearchgate.net

General synthetic strategies applicable to the formation of 2-(cyclohexylmethylidene)oxirane can be inferred from established methods for vinyl epoxide synthesis. These include:

Epoxidation of Dienes: The selective monoepoxidation of a corresponding diene, in this case, (cyclohexylmethylidene)methane, would be a direct route. acs.org

From Epoxy Aldehydes/Ketones: A Wittig-type reaction or other olefination methods on a precursor such as cyclohexanecarboxaldehyde (B41370) epoxide could yield the target compound. acs.org

From Halohydrins: The intramolecular cyclization of a halohydrin derived from the corresponding alkene is another classical approach to epoxide formation. masterorganicchemistry.comyoutube.com

The reactivity of vinyl epoxides is well-documented and can be extrapolated to predict the behavior of 2-(cyclohexylmethylidene)oxirane. Ring-opening reactions are a cornerstone of their chemistry. Under acidic conditions, the reaction can proceed with significant SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.orglibretexts.org In contrast, basic or nucleophilic conditions typically favor an SN2-type attack at the less sterically hindered carbon of the epoxide. libretexts.orglibretexts.org The regioselectivity of these reactions is a key feature that makes vinyl epoxides synthetically useful.

Identification of Research Gaps and Challenges

The most significant research gap is the lack of specific experimental data for 2-(cyclohexylmethylidene)oxirane. This includes its definitive synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and a systematic study of its reactivity.

Key Research Gaps and Challenges:

| Area of Research | Identified Gaps and Challenges |

| Synthesis | Lack of an optimized and reported synthetic protocol specifically for 2-(cyclohexylmethylidene)oxirane. Challenges may include chemoselectivity during epoxidation of the precursor diene and potential for side reactions. |

| Characterization | Absence of published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for unambiguous identification. |

| Reactivity Studies | No systematic investigation of its behavior with various nucleophiles, electrophiles, or under different reaction conditions. The influence of the bulky cyclohexyl group on stereoselectivity is unexplored. |

| Computational Studies | A lack of theoretical calculations to determine its electronic properties, strain energy, and to predict its reactivity and the transition states of its potential reactions. acs.orgnih.gov |

Perspectives on Novel Synthetic Methodologies and Transformational Pathways

Future research could focus on developing novel and efficient synthetic routes to 2-(cyclohexylmethylidene)oxirane. Modern catalytic methods, particularly asymmetric epoxidation, could provide access to enantiomerically enriched forms of the compound, which would be highly valuable for chiral synthesis. youtube.com

Potential Novel Synthetic Approaches:

Asymmetric Epoxidation: The use of chiral catalysts, such as those based on Sharpless, Jacobsen-Katsuki, or Shi epoxidation, could be explored for the enantioselective synthesis from the corresponding alkene. youtube.com

Organocatalysis: The development of organocatalytic methods for the epoxidation or for subsequent transformations could offer milder and more environmentally benign alternatives to metal-based catalysts.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety, especially for highly reactive intermediates.

The transformational pathways of 2-(cyclohexylmethylidene)oxirane are expected to be diverse. Beyond simple ring-opening, it could serve as a precursor to a variety of functionalized cyclohexyl derivatives.

Potential Transformational Pathways:

| Reaction Type | Potential Products | Significance |

| Nucleophilic Ring-Opening | Allylic alcohols, amino alcohols, diols | Access to highly functionalized building blocks. libretexts.org |

| Rearrangement Reactions | Aldehydes, ketones | Formation of carbonyl compounds through acid-catalyzed rearrangement. |

| Cycloaddition Reactions | Fused or spirocyclic heterocyclic systems | Construction of complex molecular architectures. acs.org |

| Metal-Catalyzed Cross-Coupling | Substituted homoallylic alcohols | Formation of new carbon-carbon bonds. rsc.org |

Potential for Further Exploration in Complex Chemical Synthesis

The unique structure of 2-(cyclohexylmethylidene)oxirane makes it an intriguing candidate for use in the synthesis of complex molecules, including natural products and their analogues. The cyclohexyl moiety provides a scaffold that is common in many biologically active compounds. The vinyl epoxide functionality offers a handle for introducing further complexity and stereocenters.

The ability to perform regioselective and stereoselective ring-opening reactions would allow for the controlled installation of functional groups. For instance, the synthesis of trans-1,2-diols via hydrolysis is a common transformation of epoxides. libretexts.org The resulting diols could be key intermediates in the synthesis of more elaborate structures.

Furthermore, the participation of the vinyl group in metal-catalyzed reactions, such as rhodium-catalyzed ring-opening with fluorine-containing reagents, could lead to the formation of valuable allylic fluorohydrins. nih.govrsc.org The potential for this compound to act as a Michael acceptor or to undergo radical cyclization further expands its synthetic utility. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclohexylmethylidene)oxirane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via epoxidation of the corresponding cyclohexenyl precursor. For example, using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C under inert conditions achieves moderate yields (40–60%). Optimization of stoichiometry (1.2–1.5 equiv. mCPBA) and reaction time (6–12 hrs) is critical to minimize side reactions like ring-opening . Alternatively, Sharpless asymmetric epoxidation may be applicable if chiral centers are present in the precursor, though this requires precise control of temperature and catalysts .

Q. How can researchers verify the purity and structural integrity of 2-(Cyclohexylmethylidene)oxirane post-synthesis?

- Methodological Answer :

- NMR Analysis : -NMR should show characteristic epoxide protons as doublets of doublets (δ 3.1–3.5 ppm) and cyclohexylidene protons as multiplet signals (δ 1.2–2.0 ppm). -NMR will confirm the oxirane carbons at δ 45–55 ppm .

- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) can resolve impurities. Retention times should match standards, and mass spectra should display the molecular ion peak at m/z 152 (CHO) .

Q. What safety protocols are essential when handling 2-(Cyclohexylmethylidene)oxirane in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents or acids to prevent exothermic ring-opening reactions .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the stereoelectronic environment of 2-(Cyclohexylmethylidene)oxirane influence its reactivity in ring-opening reactions?

- Methodological Answer : The cyclohexylidene group imposes steric hindrance, directing nucleophilic attack to the less substituted oxirane carbon. Computational studies (DFT at B3LYP/6-31G*) reveal that the LUMO is localized at the less hindered carbon, favoring regioselective ring-opening with amines or thiols. Experimental validation via -NMR kinetics (e.g., monitoring disappearance of epoxide protons) confirms this selectivity .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for epoxide functionalization of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example:

- Lewis Acid Catalysts : BF-etherate in non-polar solvents (toluene) may show higher turnover than Ti(OiPr) in THF due to reduced coordination competition.

- Data Normalization : Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 25°C) and use Arrhenius plots to isolate temperature-dependent effects .

Q. Can 2-(Cyclohexylmethylidene)oxirane serve as a chiral building block in asymmetric synthesis?

- Methodological Answer : If the cyclohexylidene group is part of a chiral framework, the compound can induce asymmetry. For example, kinetic resolution using chiral salen-Co(III) catalysts achieves enantiomeric excess (ee) >90% in ring-opening with azides. Chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD) are used to confirm ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。